molecular formula C11H15NO3 B1666655 Benzoic acid, 5-amino-2-butoxy- CAS No. 13737-90-1

Benzoic acid, 5-amino-2-butoxy-

Cat. No.: B1666655
CAS No.: 13737-90-1
M. Wt: 209.24 g/mol
InChI Key: FOHJNOOCTRAVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 5-amino-2-butoxy- is a bioactive chemical.

Scientific Research Applications

Electrochemical Behavior and Kinetics

  • The electrochemical reduction of various benzoic acids, including those with azo bonds, is significant in understanding their behavior in aqueous solutions. This research helps in elucidating the mechanisms and kinetics of such reactions, potentially aiding in the development of new chemical processes and applications (Mandić, Nigović, & Šimunić, 2004).

Biosynthesis in Natural Products

  • Benzoic acid derivatives are essential precursors in the biosynthesis of various natural products, including ansamycins and mitomycins. Understanding these processes is crucial for pharmaceutical and biochemical research (Kang, Shen, & Bai, 2012).

Redox-neutral C-H Bond Functionalization

  • In organic chemistry, the redox-neutral formation of C-P bonds in amines, involving benzoic acid derivatives, represents an innovative approach. This has implications for synthesizing complex organic molecules, which can be critical in drug development and material sciences (Das & Seidel, 2013).

Development of Fluorescence Probes

  • Benzoic acid derivatives have been used to develop novel fluorescence probes for detecting reactive oxygen species. This has significant implications in biological and chemical research, especially in understanding oxidative stress and related processes (Setsukinai et al., 2003).

Detoxification and Metabolic Studies

  • The detoxification process of benzoic acid in humans through glycine conjugation has been studied, offering insights into metabolic reactions and potential public health implications of benzoic acid ingestion (Irwin et al., 2016).

Synthesis of Pharmaceutical Compounds

  • The synthesis of various benzoic acid derivatives is crucial in the development of new pharmaceutical compounds, with potential applications in treating various diseases and conditions. This area of research is fundamental to medicinal chemistry (Jaber, Kyhoiesh, & Jawad, 2021).

Properties

CAS No.

13737-90-1

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-amino-2-butoxybenzoic acid

InChI

InChI=1S/C11H15NO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6,12H2,1H3,(H,13,14)

InChI Key

FOHJNOOCTRAVRJ-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CCCCOC1=C(C=C(C=C1)N)C(=O)O

Appearance

Solid powder

13737-90-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, 5-amino-2-butoxy-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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